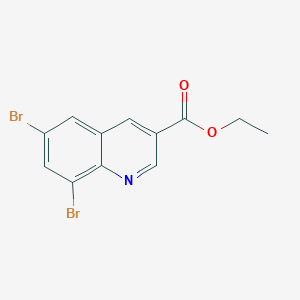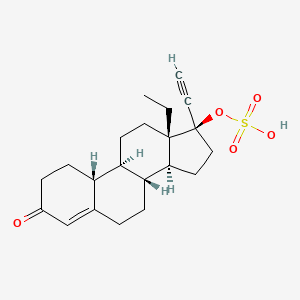
Levonorgestrel Sulfate Sodium Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Levonorgestrel Sulfate Sodium Salt is a synthetic progestogen, a type of hormone used in various contraceptive methods. It is a derivative of Levonorgestrel, which is widely used in oral contraceptives and intrauterine devices (IUDs) for birth control. This compound is known for its high efficacy in preventing pregnancy and its role in hormone therapy .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Levonorgestrel Sulfate Sodium Salt involves several steps, starting from the basic steroid structure. The process typically includes the following steps:
Hydroxylation: Introduction of hydroxyl groups to the steroid nucleus.
Ethynylation: Addition of an ethynyl group to the steroid structure.
Sulfation: Conversion of the hydroxyl group to a sulfate ester.
Neutralization: Reaction with sodium hydroxide to form the sodium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Processing: Large reactors are used to carry out the chemical reactions.
Purification: Techniques such as crystallization and chromatography are employed to purify the compound.
Quality Control: Rigorous testing to ensure the purity and efficacy of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Levonorgestrel Sulfate Sodium Salt undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions include various derivatives of Levonorgestrel, which can be used for different therapeutic purposes .
Applications De Recherche Scientifique
Levonorgestrel Sulfate Sodium Salt has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying steroid chemistry and hormone synthesis.
Biology: Investigated for its effects on cellular processes and hormone regulation.
Medicine: Widely used in contraceptive methods and hormone replacement therapy.
Industry: Employed in the production of various pharmaceutical formulations
Mécanisme D'action
Levonorgestrel Sulfate Sodium Salt exerts its effects by binding to progesterone and androgen receptors. This binding slows the release of gonadotropin-releasing hormone (GnRH) from the hypothalamus, which in turn inhibits the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland. This inhibition prevents ovulation and alters the cervical mucus, making it difficult for sperm to enter the uterus .
Comparaison Avec Des Composés Similaires
Similar Compounds
Norgestrel: A racemic mixture of levonorgestrel and its inactive isomer.
Desogestrel: Another synthetic progestogen used in contraceptives.
Etonogestrel: A metabolite of desogestrel with similar contraceptive properties.
Uniqueness
Levonorgestrel Sulfate Sodium Salt is unique due to its high efficacy, long duration of action, and minimal side effects compared to other progestogens. Its sulfate ester form enhances its solubility and stability, making it suitable for various pharmaceutical formulations .
Propriétés
Formule moléculaire |
C21H28O5S |
|---|---|
Poids moléculaire |
392.5 g/mol |
Nom IUPAC |
[(8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] hydrogen sulfate |
InChI |
InChI=1S/C21H28O5S/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,4-2)26-27(23,24)25/h2,13,16-19H,3,5-12H2,1H3,(H,23,24,25)/t16-,17+,18+,19-,20-,21-/m0/s1 |
Clé InChI |
LFTOQTVKUXTEIN-XUDSTZEESA-N |
SMILES isomérique |
CC[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)OS(=O)(=O)O)CCC4=CC(=O)CC[C@H]34 |
SMILES canonique |
CCC12CCC3C(C1CCC2(C#C)OS(=O)(=O)O)CCC4=CC(=O)CCC34 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


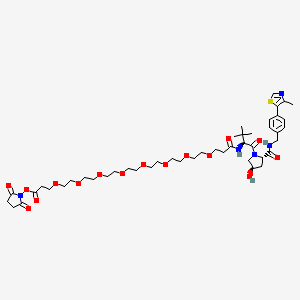
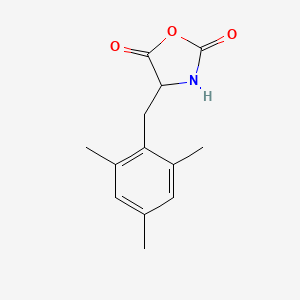
![N-(sec-Butyl)-4-[[4-[[4-[[4-(trifluoromethyl)phenyl]diazenyl]phenyl]diazenyl]-1-naphthyl]diazenyl]-1-naphthalenamine](/img/structure/B13718955.png)
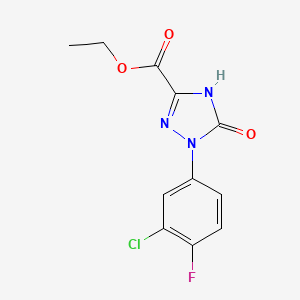
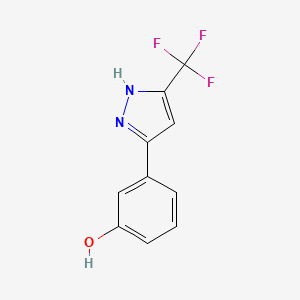
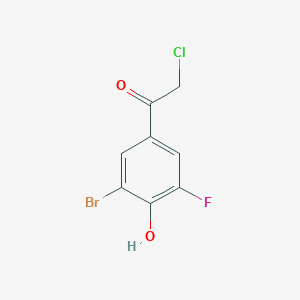
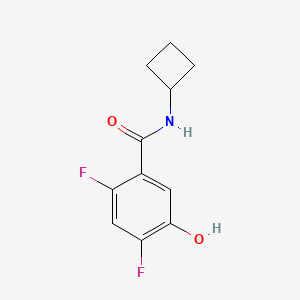
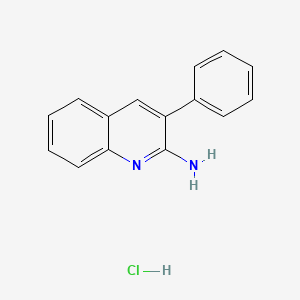

![8-[4-(Aminoethyl Methanethiosulfonyl)phenyl] Bodipy](/img/structure/B13719000.png)
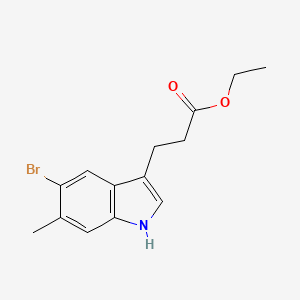

![N-[6-(2,5-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-4-aminobenzoic acid](/img/structure/B13719018.png)
